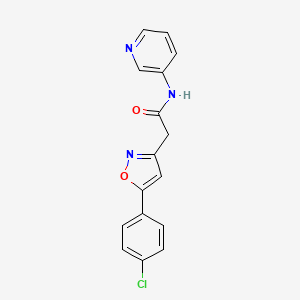

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole derivatives are a class of compounds that have been found to have immunoregulatory properties . They have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Synthesis Analysis

While specific synthesis information for “2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide” was not found, isoxazole derivatives in general have been synthesized and evaluated for their potential therapeutic usefulness .

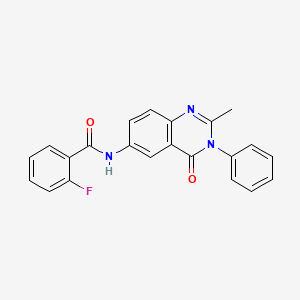

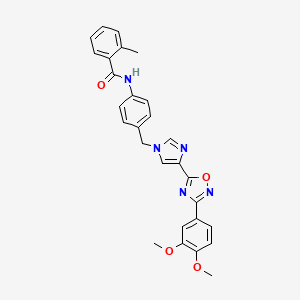

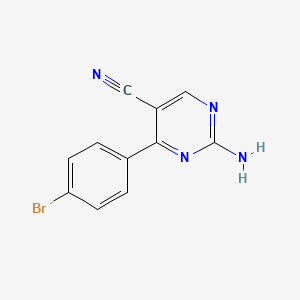

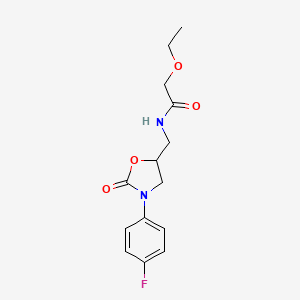

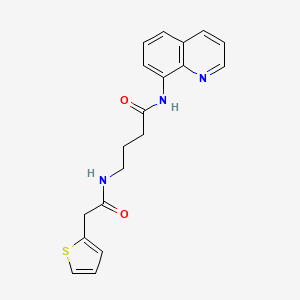

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide”, typically includes an isoxazole ring . This ring structure is a key component of these compounds and contributes to their biological activity .

Chemical Reactions Analysis

Isoxazole derivatives have been found to exhibit inhibitory activity toward lipooxygenase (LOX) and COX-2 . This suggests that they may have potential as anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Corrosion Inhibitors

One study details the synthesis of acetamide derivatives, including compounds structurally similar to "2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide," for their application as corrosion inhibitors. These compounds were tested on steel coupons in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies, highlighting their potential in protecting materials against corrosion, which is crucial in various industrial applications (Yıldırım & Cetin, 2008).

Structural Analysis for Material Science

Another area of application is the structural analysis of N-substituted acetamides, which can provide valuable insights into the design of new materials with specific properties. For example, studies involving the structures of different N-substituted acetamides have contributed to understanding the intermolecular interactions that govern the assembly of molecules into complex structures. These insights are instrumental in material science, where the arrangement of molecules at the nanoscale can determine the macroscopic properties of a material (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into bioactive benzothiazolinone acetamide analogs, closely related to the compound , has explored their photovoltaic efficiency and ligand-protein interactions. These studies aim at leveraging such compounds in dye-sensitized solar cells (DSSCs) and understanding their biological interactions, which could have implications for drug design and the development of solar energy materials (Mary et al., 2020).

Oxidation Reactivity Studies

Furthermore, oxidation reactivity studies of similar compounds provide insights into chemical synthesis pathways and the development of new chemical entities with potential applications in various fields, including pharmaceuticals and fine chemicals. These studies contribute to the fundamental understanding of chemical reactivity, aiding in the design of more efficient synthesis strategies (Pailloux et al., 2007).

Safety And Hazards

Direcciones Futuras

Future research on isoxazole derivatives, including “2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide”, may focus on further elucidating their immunoregulatory properties and potential therapeutic applications . In particular, there is interest in the class of immune stimulators with a potential application in chemotherapy patients .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGQTMSZFOGDQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)